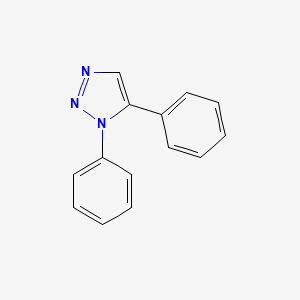

1,5-二苯基-1H-1,2,3-三唑

概述

描述

科学研究应用

WL-109943 具有广泛的科学研究应用,包括:

化学: 用作模型化合物,用于研究苯基氨基嘧啶化合物在各种化学反应中的行为。

生物学: 研究其对细胞过程和信号通路的影响,特别是那些涉及 JAK2 激酶的通路。

医学: 探索其在治疗癌症、炎症性疾病和代谢紊乱等疾病方面的潜在治疗效果。

工业: 用于开发针对蛋白激酶的新药和治疗剂 .

作用机制

WL-109943 通过抑制 JAK2 激酶的活性发挥作用,JAK2 激酶参与各种细胞过程,如细胞生长、分化和免疫应答 . JAK2 激酶的抑制会破坏这些过程,导致与疾病相关的途径受到抑制。 涉及的分子靶标和途径包括 JAK-STAT 信号通路,该通路在介导细胞因子和生长因子的作用中起着至关重要的作用 .

生化分析

Biochemical Properties

1,5-Diphenyl-1H-1,2,3-triazole plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, 1,5-Diphenyl-1H-1,2,3-triazole can form hydrogen bonds with amino acid residues in proteins, stabilizing or destabilizing their conformations . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

The effects of 1,5-Diphenyl-1H-1,2,3-triazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 1,5-Diphenyl-1H-1,2,3-triazole can activate or inhibit specific signaling cascades, leading to altered cellular responses . It also affects the transcription of certain genes, either upregulating or downregulating their expression . Furthermore, this compound can modulate metabolic pathways, impacting the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, 1,5-Diphenyl-1H-1,2,3-triazole exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions . For instance, 1,5-Diphenyl-1H-1,2,3-triazole can inhibit enzyme activity by occupying the active site and preventing substrate binding . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

The stability and degradation of 1,5-Diphenyl-1H-1,2,3-triazole over time are critical factors in its biochemical applications. In laboratory settings, this compound has been shown to maintain its stability under various conditions, although it may degrade over extended periods . Long-term studies have revealed that 1,5-Diphenyl-1H-1,2,3-triazole can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are essential considerations for its use in research and therapeutic contexts.

Dosage Effects in Animal Models

The effects of 1,5-Diphenyl-1H-1,2,3-triazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme inhibition or improved metabolic regulation . At higher doses, it can induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects of 1,5-Diphenyl-1H-1,2,3-triazole is crucial for its safe and effective application in biomedical research.

Metabolic Pathways

1,5-Diphenyl-1H-1,2,3-triazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, thereby altering the levels of specific metabolites . For example, 1,5-Diphenyl-1H-1,2,3-triazole has been shown to inhibit enzymes involved in carbohydrate metabolism, leading to changes in glucose levels . These interactions highlight the compound’s potential as a metabolic regulator.

Transport and Distribution

The transport and distribution of 1,5-Diphenyl-1H-1,2,3-triazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in particular cellular compartments . Additionally, 1,5-Diphenyl-1H-1,2,3-triazole can bind to proteins that facilitate its distribution throughout the body . These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 1,5-Diphenyl-1H-1,2,3-triazole is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 1,5-Diphenyl-1H-1,2,3-triazole within these compartments can influence its interactions with biomolecules and its overall biochemical effects . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action.

化学反应分析

WL-109943 经历了各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气。常用试剂包括高锰酸钾或过氧化氢等氧化剂。

还原: 该反应涉及添加氢气或去除氧气。常用试剂包括氢化铝锂或硼氢化钠等还原剂。

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生氧化衍生物,而取代反应可能产生各种取代的苯基氨基嘧啶化合物 .

相似化合物的比较

与其他苯基氨基嘧啶化合物相比,WL-109943 具有独特的特征,因为它选择性抑制 JAK2 激酶 . 类似的化合物包括:

鲁索利替尼: 另一种 JAK2 抑制剂,用于治疗骨髓纤维化和真性红细胞增多症。

托法替尼: 一种 JAK 抑制剂,用于治疗类风湿性关节炎和其他炎症性疾病。

这些化合物具有相似的作用机制,但在选择性和治疗应用方面有所不同,突出了 WL-109943 在专门针对 JAK2 激酶方面独一无二的特点 .

属性

IUPAC Name |

1,5-diphenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c1-3-7-12(8-4-1)14-11-15-16-17(14)13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMHTARDQMFJFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NN2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299888 | |

| Record name | 1,5-Diphenyl-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643811 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4874-85-5 | |

| Record name | 1,2,3-Triazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Diphenyl-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying triazole-based phosphine ligands like those mentioned in the research?

A1: Triazole-based phosphine ligands are of interest in organometallic chemistry due to their potential applications in catalysis. [] These ligands can coordinate to transition metals, influencing the reactivity and selectivity of the metal center in catalytic reactions. By modifying the substituents on the triazole and phosphorus atoms, researchers can fine-tune the electronic and steric properties of the ligands, potentially leading to more efficient and selective catalysts for various organic transformations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B1362341.png)

![Methyl 5-[(diethylamino)methyl]-2-furoate](/img/structure/B1362358.png)

![[(4-Methoxybenzyl)sulfanyl]acetic acid](/img/structure/B1362379.png)

![3-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B1362380.png)